molecular formula C11H13F3N2O B1491483 1-(4-Aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol CAS No. 2098068-48-3

1-(4-Aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol

Cat. No.: B1491483
CAS No.: 2098068-48-3
M. Wt: 246.23 g/mol
InChI Key: XADILDHWWNFSML-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol ( 2097999-49-8) is a chemical compound with the molecular formula C11H13F3N2O and a molecular weight of 246.23 g/mol . This organofluorine compound features both an aromatic aminophenyl group and an aliphatic trifluoromethyl group, a combination that is often explored in advanced material science and medicinal chemistry research. Compounds with similar trifluoromethyl and aromatic amine functionalities are investigated as key monomers for synthesizing high-performance polymers, such as polyimides and polyamide-imides . These polymers are valued for their exceptional thermal stability, low linear thermal expansion coefficient, and high transparency, making them suitable for developing flexible substrates in electronic displays, optical filters, and other demanding electronic devices . The presence of the aminophenyl group provides a reactive site for polymerization, while the trifluoromethyl group can enhance solubility of resulting polymers and alter their electronic properties . As a building block, this compound offers researchers a versatile template for constructing complex molecules for various applications. Proper handling procedures must be followed, including the use of protective glasses, gloves, and suitable protective clothing

Properties

IUPAC Name

1-(4-aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O/c12-11(13,14)10(17)5-6-16(7-10)9-3-1-8(15)2-4-9/h1-4,17H,5-7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADILDHWWNFSML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(C(F)(F)F)O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Introduction of the 4-Aminophenyl Group

The 4-aminophenyl substituent is introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination):

  • A halogenated pyrrolidine intermediate (e.g., 3-halopyrrolidine) reacts with 4-aminophenyl derivatives.
  • Alternatively, coupling of a pyrrolidine intermediate bearing a suitable leaving group with 4-aminophenyl boronic acids or amines under palladium catalysis can be employed.

For example, a Buchwald coupling of an intermediate pyrrolidine derivative with 4-aminophenyl amine or related nucleophiles provides the desired aryl-substituted pyrrolidine.

Hydroxyl Group Installation at the 3-Position

The hydroxyl group at the 3-position of the pyrrolidine ring is introduced by:

  • Direct hydroxylation of the pyrrolidine ring using oxidizing agents or via stereoselective reduction of an intermediate ketone or aldehyde.
  • Alternatively, ring closure from amino alcohol precursors that already contain the hydroxyl group.

Hydroxylation strategies often require careful control of stereochemistry to obtain the desired 3-ol configuration.

Representative Synthetic Route Example

Step Starting Material / Intermediate Reagents / Conditions Product / Intermediate Yield (%) Notes
1 4-Aminophenylacetate (ethyl 2-(4-aminophenyl)acetate) Reaction with 4,6-dichloropyrimidine in EtOH, triethylamine, 80 °C, 12 h Intermediate with 4-aminophenyl substitution 81.5 Nucleophilic substitution on dichloropyrimidine
2 Intermediate from Step 1 Buchwald coupling with amines/alcohols, Pd(PPh3)4 catalyst, Cs2CO3, dioxane, 110 °C, 12 h Coupled intermediate Moderate to good Palladium-catalyzed amination or etherification
3 Coupled intermediate LiOH saponification, amide bond formation with aromatic amines Final product analogs ~40 overall yield Amide bond formation and functional group transformations

Note: While this example is based on pyrimidine derivatives, analogous strategies apply for pyrrolidine compounds with trifluoromethyl and 4-aminophenyl groups.

Key Research Findings and Analysis

  • Palladium-Catalyzed Coupling: Buchwald-Hartwig amination is a preferred method for attaching the 4-aminophenyl group to heterocyclic cores, providing good yields and functional group tolerance.

  • Stereoselective Hydroxylation: The installation of the hydroxyl group at the 3-position of pyrrolidine requires conditions that maintain or induce the desired stereochemistry, often achieved through selective reduction or oxidation steps.

  • Trifluoromethyl Group Stability: The trifluoromethyl substituent is stable under typical coupling and cyclization conditions, allowing its introduction early or late in the synthetic sequence without degradation.

  • Overall Yields: Multi-step syntheses typically achieve moderate overall yields (~40%), reflecting the complexity of the molecule and the need for purification at each step.

Comparative Table of Preparation Methods

Preparation Aspect Methodology Advantages Disadvantages References
Pyrrolidine ring formation Cyclization from trifluoromethylated precursors or amino alcohols Direct formation of core structure; stereocontrol possible Requires precise reaction conditions
4-Aminophenyl group introduction Buchwald-Hartwig amination or nucleophilic aromatic substitution High selectivity; broad substrate scope Requires palladium catalyst; sensitive to sterics
Hydroxyl group installation Selective oxidation or reduction of intermediates Enables stereochemical control Additional purification steps; moderate yields

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium cyanide (NaCN) or halides.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form various derivatives, including carboxylic acids and ketones.

  • Reduction: Reduction reactions can lead to the formation of amines and alcohols.

  • Substitution: Substitution reactions can produce a range of substituted pyrrolidin-3-ol derivatives.

Scientific Research Applications

1-(4-Aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol has several applications in scientific research, including:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes.

  • Industry: The compound's unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to changes in cellular signaling and function. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Table 1: Key Structural and Functional Comparisons
Compound Name Structural Features Biological Activity (Reported) Reference
Target Compound Pyrrolidine-3-ol, 3-CF₃, 1-(4-aminophenyl) Not explicitly reported
1-[4-Amino-2-(trifluoromethyl)phenyl]pyrrolidin-3-ol Pyrrolidine-3-ol, 1-(4-amino-2-CF₃-phenyl) (positional isomer of target) Classified as an irritant
3-(Trifluoromethyl)pyrrolidine Pyrrolidine with 3-CF₃; no hydroxyl or aryl groups Intermediate for bioactive molecules
1-(3-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid Pyrrolidine-3-carboxylic acid, 1-(3-CF₃-phenyl) Unreported; carboxylic acid may improve solubility
Chalcones (e.g., (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one) 4-Aminophenyl chalcone derivatives PfFd-PfFNR inhibition (up to 50% antimalarial activity)
Pyridine-ureas (e.g., Compound 83 in ) Trifluoromethylphenyl-urea derivatives Anticancer activity (MCF-7 cell line suppression)
Key Observations:

Trifluoromethyl Position :

  • The target’s 3-CF₃ on pyrrolidine contrasts with 1-(3-CF₃-phenyl) derivatives (e.g., ). The electron-withdrawing CF₃ group enhances metabolic stability and membrane permeability .
  • In pyridine-ureas (), CF₃ groups improve binding to hydrophobic pockets in enzymes .

Amino Group Role: The 4-aminophenyl group in the target may mimic chalcone derivatives (), where the amino group facilitates electrostatic interactions with biological targets (e.g., PfFd-PfFNR in malaria parasites) .

Hydroxyl vs.

Structure–Activity Relationship (SAR) Insights

  • Antimalarial Potential: Chalcones with 4-aminophenyl groups () achieve ~50% inhibition of PfFd-PfFNR, suggesting the target’s amino group could play a similar role if tested .
  • Anticancer Activity : Pyridine-ureas with trifluoromethyl groups () inhibit cancer cell proliferation, implying the target’s CF₃ may contribute to analogous mechanisms .
  • Synthetic Flexibility : The pyrrolidine scaffold allows modular substitution (e.g., hydroxyl, CF₃, aryl groups), as seen in Suzuki coupling reactions (–6) .

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(4-Aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol, and what are the challenges in introducing the trifluoromethyl group?

Methodological Answer:
The synthesis typically involves constructing the pyrrolidine ring while simultaneously introducing the trifluoromethyl (-CF₃) and 4-aminophenyl groups. Key steps may include:

  • Ring Formation : Cyclization reactions using precursors like γ-keto esters or via [3+2] cycloadditions.
  • Trifluoromethyl Incorporation : Direct introduction using reagents such as trifluoromethyltrimethylsilane (TMSCF₃) under catalytic conditions .
  • Challenges :
    • The -CF₃ group’s steric bulk and electron-withdrawing nature can hinder nucleophilic substitution.
    • Protecting the amino group during synthesis to prevent side reactions (e.g., using Boc or Fmoc groups) .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing stereochemistry and functional groups in this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR identifies proton environments and confirms the presence of -CF₃ (characteristic splitting patterns) and aromatic protons from the 4-aminophenyl group .
    • 19F NMR specifically tracks the -CF₃ group’s electronic environment.
  • X-ray Crystallography : Resolves absolute stereochemistry, particularly for the pyrrolidine ring’s hydroxyl and -CF₃ substituents .
  • Infrared (IR) Spectroscopy : Confirms hydroxyl (-OH) and amino (-NH₂) groups via O-H/N-H stretching vibrations (~3300 cm⁻¹) .

Advanced: How does the trifluoromethyl group influence the compound’s pharmacokinetics, and what in vitro models validate its metabolic stability?

Methodological Answer:

  • Impact of -CF₃ :
    • Enhances lipophilicity , improving membrane permeability.
    • Reduces metabolic degradation by cytochrome P450 enzymes due to strong C-F bonds .
  • In Vitro Models :
    • Microsomal Stability Assays : Incubate with liver microsomes to measure half-life (t₁/₂).
    • Caco-2 Cell Monolayers : Assess intestinal absorption via apparent permeability (Papp) .
    • Contradictions : Discrepancies in metabolic data may arise from variations in assay conditions (e.g., pH, enzyme sources) .

Advanced: How can researchers resolve contradictions in biological activity data, such as inconsistent receptor binding affinities?

Methodological Answer:

  • Systematic Controls :
    • Standardize assay conditions (temperature, buffer composition) across studies.
    • Use reference compounds with well-established binding profiles.
  • Structural Analysis : Compare crystal structures or docking models to identify conformational changes affecting binding .
  • Meta-Analysis : Statistically aggregate data from multiple studies to identify outliers or trends .

Basic: What are common synthetic impurities, and how are they identified and quantified?

Methodological Answer:

  • Common Impurities :
    • Regioisomers : Incorrect positioning of -CF₃ or -NH₂ groups.
    • By-Products : Unreacted intermediates or deprotected amines.
  • Analytical Methods :
    • HPLC-MS : Separates and quantifies impurities via retention time and mass-to-charge ratio.
    • TLC with UV Visualization : Screens for unreacted starting materials .

Advanced: How do computational approaches like molecular docking predict target interactions, and what are their limitations?

Methodological Answer:

  • Methodology :
    • Docking Software (AutoDock, Schrödinger) : Simulates ligand-receptor binding using force fields.
    • Molecular Dynamics (MD) : Assesses binding stability over time.
  • Limitations :
    • Solvent Effects : Most models neglect explicit solvent interactions.
    • Conformational Flexibility : Rigid receptor models may miss induced-fit binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol
Reactant of Route 2
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1-(4-Aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol

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